molecular formula C15H19Cl2NO B5791532 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide

2,4-dichloro-N-cyclohexyl-N-ethylbenzamide

Cat. No.: B5791532
M. Wt: 300.2 g/mol
InChI Key: QCDYBNODDGSVFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide typically involves the condensation of 2,4-dichlorobenzoic acid with cyclohexylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-N-cyclohexyl-N-ethylbenzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-cyclohexylbenzamide
  • 2,4-dichloro-N-ethylbenzamide
  • 2,4-dichloro-N-cyclohexyl-N-methylbenzamide

Uniqueness

2,4-dichloro-N-cyclohexyl-N-ethylbenzamide is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-cyclohexyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYBNODDGSVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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